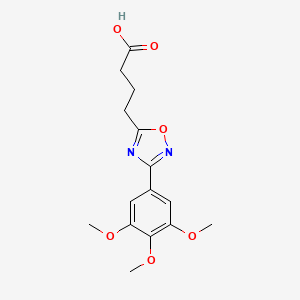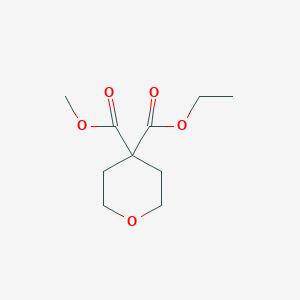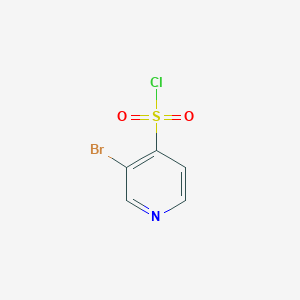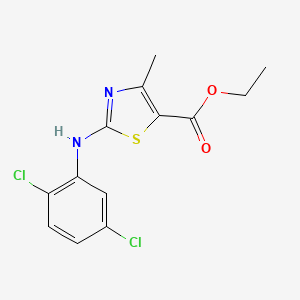
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL
Vue d'ensemble
Description
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL: is a fluorinated organic compound characterized by the presence of a phenyl group, a pyridine ring, and multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,3,3,3-pentafluoropropanol, phenylmagnesium bromide, and 3-bromopyridine.
Grignard Reaction: The phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with 2,2,3,3,3-pentafluoropropanol to form the intermediate 2,2,3,3,3-pentafluoro-1-phenylpropan-1-ol.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly for its ability to enhance the metabolic stability and bioavailability of therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may modulate pathways related to cell signaling, metabolism, or gene expression, resulting in various biological effects such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: A simpler fluorinated alcohol with similar thermal stability and resistance to oxidation.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with applications in organic synthesis and materials science.
2,2,3,3-Tetrafluoro-1-propanol: A related compound with fewer fluorine atoms, used in similar applications but with different reactivity and properties.
Uniqueness
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL is unique due to the presence of both a phenyl group and a pyridine ring, which confer distinct chemical and biological properties. Its high fluorine content enhances its thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
2,2,3,3,3-pentafluoro-1-phenyl-1-pyridin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NO/c15-13(16,14(17,18)19)12(21,10-5-2-1-3-6-10)11-7-4-8-20-9-11/h1-9,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLIVSVFFVIWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=CC=C2)(C(C(F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



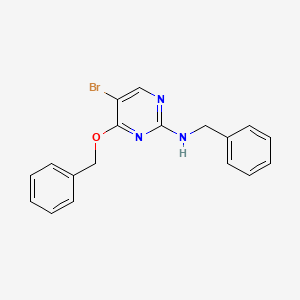
![2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B3163783.png)
